Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent . The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit tubulin polymerization, which is crucial for cell division and has implications in cancer research .
Comparison with Similar Compounds
Similar Compounds
- Methyl[(2,4,6-trimethoxyphenyl)methyl]aminehydrochloride
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-6-9(13-2)11(15-4)10(8)14-3;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
UGMKRCSPZRWGKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.